

Crystallographic Structure of θ -Al₂Cu: An In-depth Technical Guide

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Compound of Interest

Compound Name: Aluminum;copper

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This technical guide provides a comprehensive overview of the crystallographic structure of the theta (θ) phase of Al₂Cu, an equilibrium intermetallic compound crucial in the strengthening of aluminum-copper alloys. This document details its crystal structure, atomic positions, and the experimental methodologies used for its characterization, presented in a format tailored for researchers and scientists in materials science and related fields.

Introduction to the θ -Al₂Cu Phase

The θ -Al₂Cu phase is the thermodynamically stable intermetallic compound in the aluminum-copper binary system.^[1] Its precipitation from a supersaturated solid solution of copper in aluminum is a key factor in the age-hardening of many aerospace and automotive aluminum alloys. Understanding the precise crystallographic structure of this phase is fundamental to predicting and controlling the mechanical properties of these materials.

The precipitation sequence in Al-Cu alloys typically proceeds from a supersaturated solid solution (α -Al) through several metastable phases before reaching the stable θ phase. This progression can be summarized as:

$\alpha \rightarrow$ Guinier-Preston (GP) zones $\rightarrow \theta''$ (Al₃Cu) $\rightarrow \theta'$ (Al₂Cu) $\rightarrow \theta$ (Al₂Cu)^[2]

Crystallographic Data

The crystallographic structure of the θ -Al₂Cu phase has been determined with high precision using techniques such as X-ray diffraction. It belongs to the tetragonal crystal system.

Structural Parameters

The key crystallographic data for the θ -Al₂Cu phase are summarized in the table below for easy reference and comparison.

Parameter	Value	Reference
Crystal System	Tetragonal	[3]
Space Group	I4/mcm (No. 140)	[3]
Lattice Constant (a)	6.00 Å	[3]
Lattice Constant (c)	4.79 Å	[3]
Unit Cell Volume	172.15 Å ³	[3]
Number of Formula Units (Z)	4	
Calculated Density	4.53 g/cm ³	[3]

Atomic Positions

The atomic arrangement within the unit cell is defined by the Wyckoff positions of the copper and aluminum atoms within the I4/mcm space group.

Atom	Wyckoff Position	x	y	z	Reference
Cu	4a	0	0	1/4	[3]
Al	8h	0.341393	0.158607	1/2	[3]

Experimental Protocols

The determination of the crystallographic structure of θ -Al₂Cu involves two primary experimental stages: the synthesis of the single-phase material and its analysis by X-ray

diffraction.

Synthesis of θ -Al₂Cu

A common method for producing single-phase θ -Al₂Cu for crystallographic analysis is through mechanical alloying followed by a controlled heat treatment.^[4]

3.1.1. Materials and Equipment

- High-purity aluminum powder (e.g., 99.8%)
- High-purity copper powder (e.g., 99.9%)
- High-energy ball mill
- Hardened steel or tungsten carbide vials and milling balls
- Tube furnace with controlled atmosphere capabilities
- Inert gas (e.g., Argon)

3.1.2. Procedure

- **Powder Preparation:** Aluminum and copper powders are weighed to achieve a stoichiometric ratio of 2:1 (Al:Cu), corresponding to approximately 33.33 at.% Cu.^[4]
- **Mechanical Alloying:** The powder mixture is loaded into the milling vials along with the milling balls, typically with a ball-to-powder weight ratio of 20:1.^[5] The vial is sealed under an inert argon atmosphere to prevent oxidation. Milling is performed for an extended period, often exceeding 15 hours, to induce solid-state mixing and the formation of a nanostructured composite.^[4]
- **Annealing:** The mechanically alloyed powder is then annealed in a tube furnace under a continuous flow of argon. A typical annealing schedule involves heating the powder to 1000°C and holding for 2 hours to promote the formation of the crystalline θ -Al₂Cu phase.^[4] The sample is then slowly cooled to room temperature.

Powder X-ray Diffraction (XRD) Analysis

Powder XRD is the primary technique used to determine the crystal structure of the synthesized θ - Al_2Cu .

3.2.1. Sample Preparation

- **Grinding:** The synthesized Al_2Cu , which can be brittle, is gently ground into a fine powder using an agate mortar and pestle.[6] This is crucial to ensure a random orientation of the crystallites and to obtain accurate diffraction data. The ideal particle size is typically less than $10\text{ }\mu\text{m}$. [7] Grinding under a liquid medium like ethanol can help minimize sample loss and structural damage.[6]
- **Mounting:** The fine powder is carefully packed into a sample holder, ensuring a flat and smooth surface that is flush with the holder's surface.[8]

3.2.2. Data Collection

- **Instrument:** A high-resolution powder diffractometer is used.
- **Radiation:** Copper $\text{K}\alpha$ ($\lambda = 1.5406\text{ }\text{\AA}$) is a common X-ray source.
- **Optics:** The instrument is typically configured in a Bragg-Brentano geometry.
- **Scan Range (2θ):** A wide angular range, for example, 20° to 120° , is scanned to collect a sufficient number of diffraction peaks for structural analysis.
- **Step Size and Scan Speed:** A small step size (e.g., 0.02°) and a slow scan speed are used to ensure high-quality data with good peak resolution.

3.2.3. Data Analysis: Rietveld Refinement The collected XRD pattern is analyzed using the Rietveld method, which is a full-profile fitting technique.[9]

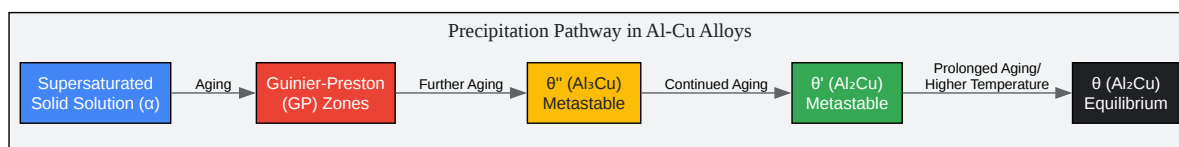
- **Initial Model:** The refinement process starts with an initial structural model, which includes the space group ($I4/mcm$), approximate lattice parameters, and the Wyckoff positions of the Al and Cu atoms.[9]
- **Least-Squares Refinement:** A theoretical diffraction pattern is calculated from the initial model and compared to the experimental data. A least-squares algorithm then iteratively

refines various parameters (e.g., lattice parameters, atomic positions, peak shape parameters, and background) to minimize the difference between the calculated and observed patterns.[9][10]

- Analysis of Results: The successful convergence of the Rietveld refinement provides highly accurate values for the lattice parameters and atomic coordinates, confirming the crystal structure of the synthesized θ -Al₂Cu phase.

Visualization of Phase Transformation

The following diagram illustrates the logical progression of phase transformations in an Al-Cu alloy leading to the formation of the equilibrium θ phase.



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Phase transformation sequence in Al-Cu alloys.

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- To cite this document: BenchChem. [Crystallographic Structure of θ -Al₂Cu: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b14738455#crystallographic-structure-of-theta-phase-al2cu]

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